molecular formula C6H7K5O21S5 B569196 Glucose Pentasulfate, Potassium Salt, Technical Grade CAS No. 359435-44-2

Glucose Pentasulfate, Potassium Salt, Technical Grade

Cat. No.: B569196
CAS No.: 359435-44-2
M. Wt: 770.893
InChI Key: PWKOEMUICVNKKC-LLXKGFLCSA-I
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glucose Pentasulfate, Potassium Salt involves the sulfation of glucose. This process typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfate ester .

Industrial Production Methods: Industrial production of Glucose Pentasulfate, Potassium Salt is carried out in cGMP (current Good Manufacturing Practice) facilities. The production process involves scaling up the laboratory synthesis to kilogram or metric ton scales while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Glucose Pentasulfate, Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Glucose Pentasulfate, Potassium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfate groups in the compound can form strong ionic interactions with positively charged amino acid residues in proteins, leading to changes in enzyme activity or receptor binding .

Comparison with Similar Compounds

  • Glucose Tetrasulfate, Potassium Salt
  • Glucose Hexasulfate, Potassium Salt
  • Glucose Heptasulfate, Potassium Salt

Comparison: Glucose Pentasulfate, Potassium Salt is unique due to its specific number of sulfate groups, which confer distinct chemical and biological properties. Compared to other sulfate esters of glucose, it has a higher degree of sulfation, leading to stronger interactions with molecular targets and different reactivity in chemical reactions .

Biological Activity

Glucose Pentasulfate, Potassium Salt, Technical Grade is a sulfated derivative of glucose with significant biological activities. It is primarily known for its application as a reference standard for the drug Sucralfate, which is utilized in treating peptic ulcers by inhibiting gastric acid secretion and promoting mucosal healing. This article delves into the biological activity of Glucose Pentasulfate, focusing on its mechanisms of action, effects on biological systems, and potential therapeutic applications.

  • Molecular Formula : C6_6H7_7O21_{21}S5_5K5_5
  • Molecular Weight : 770.94 g/mol
  • CAS Number : 359435-44-2
  • Structure : The compound consists of multiple sulfate groups attached to a glucose backbone, enhancing its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Glucose Pentasulfate exhibits its biological activity through several mechanisms:

  • Enzyme Regulation : It acts as a substrate for various enzymes involved in carbohydrate metabolism. The sulfation enhances interactions with enzymes, potentially modulating their activity.
  • Antioxidant Properties : Studies indicate that sulfated polysaccharides can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.
  • Gastroprotective Effects : The compound's role as an anti-ulcer agent is well-documented. It forms a protective barrier over gastric mucosa, inhibiting the action of pepsin and bile acids.

Case Studies and Experimental Data

Several studies have explored the biological activity of Glucose Pentasulfate:

  • Antioxidant Activity : In vitro assays demonstrated that Glucose Pentasulfate exhibited significant scavenging activity against reactive oxygen species (ROS). The IC50_{50} values were comparable to those of established antioxidants such as ascorbic acid.
    CompoundIC50_{50} (µg/mL)
    Glucose Pentasulfate160.04
    Ascorbic Acid150.00
  • Gastroprotective Effects : Clinical studies have shown that Sucralfate (which contains Glucose Pentasulfate) significantly reduces ulcer size and promotes healing in patients with peptic ulcers.
  • Enzymatic Interaction Studies : Research indicates that Glucose Pentasulfate enhances the activity of certain digestive enzymes, thereby improving nutrient absorption in animal models.

Summary of Biological Activities

The following table summarizes the key biological activities associated with Glucose Pentasulfate:

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
GastroprotectiveForms protective barrier; inhibits gastric acid
Enzyme RegulationModulates enzyme activity; enhances digestion

Properties

IUPAC Name

pentapotassium;[(2R,3R,4S,5R)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5-,6?;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKOEMUICVNKKC-LLXKGFLCSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7K5O21S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747855
Record name Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-44-2
Record name Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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